Cefdinir, also known as (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a semi-synthetic, third-generation cephalosporin antibiotic. [, , ] It belongs to the β-lactam class of antibiotics, characterized by a β-lactam ring in their molecular structure. [] Cefdinir is widely employed in scientific research to investigate its antibacterial activity, pharmacokinetic properties, and potential for various applications beyond its clinical use.
Optimizing Drug Delivery: Continued research on cefdinir delivery systems is crucial for overcoming its limitations and improving its therapeutic efficacy. [, , , , , , ] Investigating novel nanoformulations, lipid-based carriers, and mucoadhesive systems could further enhance its solubility, bioavailability, and targeted delivery.
Combating Antibiotic Resistance: Exploring cefdinir's effectiveness against emerging drug-resistant bacteria is paramount in combating antibiotic resistance. [, , ] Research on synergistic effects with other antibiotics or novel drug combinations could potentially overcome resistance mechanisms and expand its therapeutic applications.
Unveiling New Therapeutic Targets: Cefdinir's potential for repurposing in treating non-bacterial diseases, like tuberculosis or neuropsychiatric disorders, necessitates further investigation. [, ] Delving deeper into its mechanism of action beyond bacterial cell wall inhibition could reveal novel therapeutic targets and expand its clinical utility.
Understanding Long-Term Effects: Investigating the long-term consequences of cefdinir exposure on human microbiota is essential for assessing its safety and ecological impact. [] Understanding its influence on microbial communities in the gut and respiratory tract can guide responsible use and minimize potential disruptions to the human microbiome.
E-Cefdinir, a semi-synthetic antibiotic, is a member of the third generation of cephalosporins. It is primarily used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. E-Cefdinir is structurally related to other cephalosporins but has unique properties that enhance its efficacy and stability. The compound is often marketed under the brand name Omnicef.
E-Cefdinir is derived from natural cephalosporins, specifically through chemical modifications of the core cephem structure. The synthesis typically starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid, which undergoes various chemical transformations to yield E-Cefdinir.
E-Cefdinir falls under the category of antibiotics and more specifically, it is classified as a cephalosporin antibiotic. This classification is based on its structural characteristics and its mechanism of action against bacterial pathogens.
The synthesis of E-Cefdinir involves several key steps:
The synthesis can be conducted using different methods, including:
For example, one method involves reacting the thioester of a specific formula with the starting material in the presence of an organic base and water, followed by purification steps such as crystallization .
E-Cefdinir has a complex molecular structure characterized by the following components:
The molecular formula for E-Cefdinir is , with a molecular weight of approximately 345.4 g/mol .
Key data regarding its structure includes:
E-Cefdinir can undergo various chemical reactions typical for cephalosporins:
The synthesis methods often include monitoring reactions through High-Performance Liquid Chromatography (HPLC) to ensure purity and yield. For instance, impurities such as cefdinir sulfoxide can be quantitatively analyzed during production .
E-Cefdinir exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis.
The Minimum Inhibitory Concentration (MIC) values for E-Cefdinir vary depending on the bacterial strain but typically range from 0.5 to 16 µg/mL for susceptible organisms.
Relevant data indicates that E-Cefdinir should be stored in a cool, dry place away from direct sunlight to maintain its efficacy .
E-Cefdinir is widely used in clinical settings for treating various infections, including:
Its broad-spectrum activity makes it a valuable option in empirical therapy where the causative organism may not be immediately identified .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: